molecular formula C16H12BrNO4 B241420 3-Bromobenzyl 3-{3-nitrophenyl}acrylate

3-Bromobenzyl 3-{3-nitrophenyl}acrylate

Cat. No.: B241420
M. Wt: 362.17 g/mol
InChI Key: PGJSLYAXPCYGCK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzyl 3-(3-nitrophenyl)acrylate is an ester derivative characterized by a bromobenzyl group at the 3-position of the benzyl moiety and a 3-nitrophenyl substituent on the acrylate backbone. This compound belongs to the class of α,β-unsaturated esters, which are widely utilized in organic synthesis due to their reactivity in Michael additions, polymerizations, and as intermediates in pharmaceutical development . The presence of electron-withdrawing groups (bromo and nitro) enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions and cross-coupling catalysis.

Properties

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+

InChI Key

PGJSLYAXPCYGCK-BQYQJAHWSA-N

SMILES

C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-bromobenzyl 3-(3-nitrophenyl)acrylate with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
3-Bromobenzyl 3-(3-nitrophenyl)acrylate C₁₆H₁₂BrNO₄ ~362.18 (calc.) 3-Bromobenzyl, 3-nitrophenyl High electrophilicity; potential medicinal intermediate
(E)-Methyl 3-(3-bromophenyl)acrylate C₁₀H₉BrO₂ 241.08 Methyl ester, 3-bromophenyl Used in polymer synthesis; UV reactivity
N-Benzyl-3-(3-nitrophenyl)acrylamide C₁₆H₁₄N₂O₃ 282.29 Benzyl amide, 3-nitrophenyl Amide group enhances hydrogen bonding; drug discovery
3-Bromo-3'-nitrobenzophenone C₁₃H₈BrNO₃ 306.12 Bromo, nitro on benzophenone backbone Photoinitiator; electronic material precursor

Key Observations :

  • Functional Group Impact : Replacing the ester with an amide (as in N-benzyl-3-(3-nitrophenyl)acrylamide) introduces hydrogen-bonding capability, which may improve binding affinity in biological systems .
  • Electron-Withdrawing Groups : Both the nitro and bromo substituents enhance electrophilicity, but the nitro group at the 3-position (meta) in the target compound may reduce resonance stabilization compared to para-substituted analogs .

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